Cas no 131634-44-1 (1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-)

1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- structure
131634-44-1 structure
Product Name:1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
N.o CAS:131634-44-1
MF:C18H20N4O2S
MW:356.442002296448
CID:135019
PubChem ID:14823425
Update Time:2025-04-19

1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)- Propriedades químicas e físicas

Nomes e Identificadores

    • 1H-Indazole,3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-
    • 1-(benzenesulfonyl)-3-(4-methylpiperazin-1-yl)indazole
    • 3-(4-methyl-1-piperazinyl)-1-(phenylsulfonyl)-1H-Indazole
    • KHIZGIFPTFEOLM-UHFFFAOYSA-N
    • SCHEMBL1544929
    • 3-(4-methyl-l-piperazinyl)-l-phenylsulfonyl-1H-indazole
    • 1-(Benzenesulfonyl)-3-(4-methylpiperazin-1-yl)-1H-indazole
    • FT-0712549
    • DTXSID20564432
    • 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1 H-indazole
    • 3-(4methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1 H-indazole
    • 3-(4- methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1phenylsulfonyl-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfonyl 1H-indazole
    • 1-benzenesulfonyl-3-(1-methyl-4-piperazinyl)-1H-indazole
    • 131634-44-1
    • 1-benzenesulfonyl-3-(l-methyl-4-piperazinyl)-1H-indazole
    • 3-(4-methyl-1-piperazinyl)-1-phenylsulfony-1H-indazole
    • Inchi: 1S/C18H20N4O2S/c1-20-11-13-21(14-12-20)18-16-9-5-6-10-17(16)22(19-18)25(23,24)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
    • Chave InChI: KHIZGIFPTFEOLM-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(N1C2C=CC=CC=2C(=N1)N1CCN(C)CC1)(=O)=O

Propriedades Computadas

  • Massa Exacta: 356.1309
  • Massa monoisotópica: 356.13069707g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 3
  • Complexidade: 550
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 3.1
  • Superfície polar topológica: 66.8Ų

Propriedades Experimentais

  • PSA: 69.3
Fornecedores recomendados
上海嵘奥生物技术有限公司
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
上海嵘奥生物技术有限公司
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Jiangsu Xinsu New Materials Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Shaanxi pure crystal photoelectric technology co. LTD
Hebei Liye chemical Co.,Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Hebei Liye chemical Co.,Ltd